8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound “8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a pyridazinone and related compound . It is an inhibitor of PARP7 and is useful in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a purine ring and a benzyl group . The presence of these groups likely contributes to the compound’s biological activity.Scientific Research Applications
Antiviral Activity and Chemical Synthesis
The synthesis and antiviral activity of related purine analogues have been explored, focusing on their interactions with various viruses in tissue culture. One study describes the chemical synthesis of a new class of purine analogues and their testing against herpes, rhinovirus, and parainfluenza, where moderate rhinovirus activity was observed at non-toxic dosage levels (S. H. Kim et al., 1978). Another research effort synthesized 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, revealing that certain analogues displayed significant activity against rhinovirus type 1B, highlighting the potential of such compounds in antiviral applications (J. Kelley et al., 1991).
Molecular Structure and Conformation
The molecular structure and conformation of similar compounds have been determined through crystallography, providing insights into their geometric and electronic properties. For instance, the analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline revealed a typical purine system geometry with specific conformations for its substituents, which may influence its biological activity and interaction with biological molecules (Z. Karczmarzyk et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-22-13-14(19-16(22)18-8-9-23)20(2)17(25)21(3)15(13)24/h4-7,23H,8-10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAQDGLLJSZMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione |
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